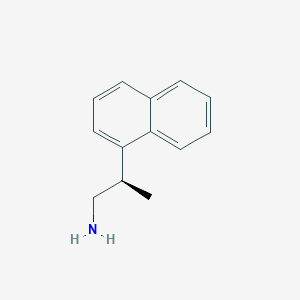
(2R)-2-Naphthalen-1-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Naphthalen-1-ylpropan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as methamphetamine, and it has been used for various purposes such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its potential for abuse and addiction, it is classified as a Schedule II drug by the United States Drug Enforcement Administration (DEA).
Wirkmechanismus
Methamphetamine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and energy. It also blocks the reuptake of these neurotransmitters, which prolongs their effects. This mechanism of action is similar to other stimulants such as cocaine and amphetamine.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and other health issues. It also increases the release of stress hormones such as cortisol, which can lead to anxiety and other psychological problems. In addition, chronic use of methamphetamine can lead to neurotoxicity and damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methamphetamine has been used in a variety of laboratory experiments to study its effects on the brain and behavior. One advantage of using methamphetamine is that it produces a strong and predictable response in the brain, which allows for precise measurements of its effects. However, one limitation of using methamphetamine is that it is a highly addictive substance, which can make it difficult to control for factors such as drug-seeking behavior and withdrawal effects.
Zukünftige Richtungen
There are many areas of research that could be pursued in the future with regards to methamphetamine. One potential avenue is to develop new medications that target the same neurotransmitter systems as methamphetamine but without the addictive potential. Another area of research is to better understand the long-term effects of methamphetamine use on the brain and behavior, and to develop interventions to mitigate these effects. Additionally, research could be conducted on the potential therapeutic applications of methamphetamine in other areas, such as depression and post-traumatic stress disorder.
Conclusion:
In conclusion, (2R)-2-Naphthalen-1-ylpropan-1-amine, or methamphetamine, is a chemical compound with a complex mechanism of action and a range of potential therapeutic applications. While it has been widely studied in the laboratory, its potential for abuse and addiction means that caution must be taken when considering its use as a medication. Further research is needed to fully understand its effects on the brain and behavior, and to develop new treatments that can harness its therapeutic potential while minimizing its risks.
Synthesemethoden
The synthesis of (2R)-2-Naphthalen-1-ylpropan-1-amine involves several steps, including the reduction of ephedrine or pseudoephedrine to methamphetamine. This process can be accomplished using a variety of methods, such as the Leuckart reaction, the Nagai method, and the Birch reduction. These methods are all based on the reduction of the carbonyl group of the precursor molecule to form the amine group of methamphetamine.
Wissenschaftliche Forschungsanwendungen
Methamphetamine has been widely studied for its potential therapeutic applications. One area of research is in the treatment of ADHD, where it has been shown to improve attention and reduce hyperactivity in children and adults. Another area of research is in the treatment of obesity, where it has been shown to reduce appetite and promote weight loss.
Eigenschaften
IUPAC Name |
(2R)-2-naphthalen-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQUPPTRUPPMC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)
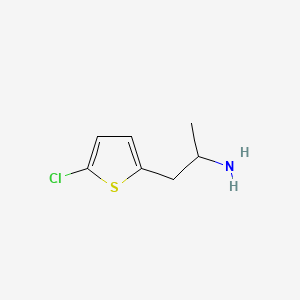
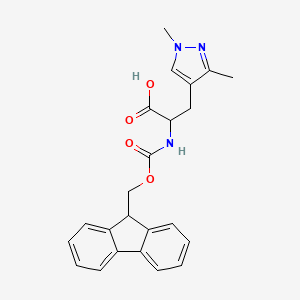
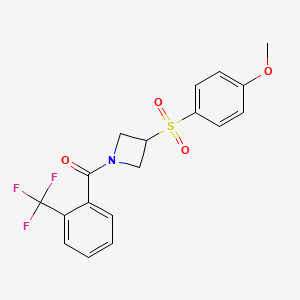
![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)
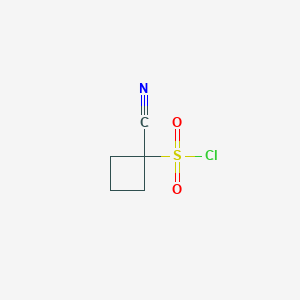


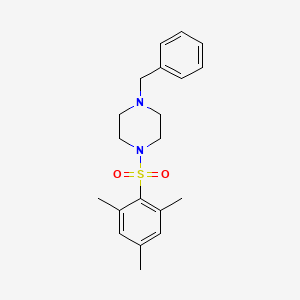
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2660913.png)
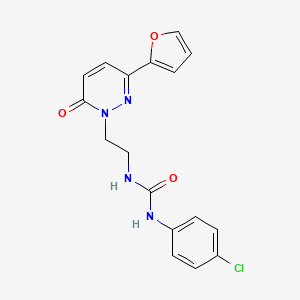

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)
